molecular formula C12H15ClO5 B13991947 N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide CAS No. 6938-23-4

N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide

Cat. No.: B13991947
CAS No.: 6938-23-4
M. Wt: 274.70 g/mol
InChI Key: BUCRGFFAIFGTRZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methanesulfonamide group attached to a naphthalene ring. Its distinct structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons or amines.

Scientific Research Applications

N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(2-Bromo-4-methylsulfonylphenyl)methanesulfonamide
  • N-(2-Bromo-4-methylsulfonylbenzyl)methanesulfonamide

Comparison: Compared to similar compounds, N-(2-Bromo-4-methylsulfonylimino-naphthalen-1-ylidene)methanesulfonamide is unique due to its naphthalene ring structure, which provides additional stability and potential for diverse chemical modifications. This uniqueness makes it particularly valuable in applications requiring specific structural features .

Properties

CAS No.

6938-23-4

Molecular Formula

C12H15ClO5

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-1-(2,3,4,6-tetramethoxyphenyl)ethanone

InChI

InChI=1S/C12H15ClO5/c1-15-8-5-9(16-2)11(17-3)12(18-4)10(8)7(14)6-13/h5H,6H2,1-4H3

InChI Key

BUCRGFFAIFGTRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)CCl)OC)OC)OC

Origin of Product

United States

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